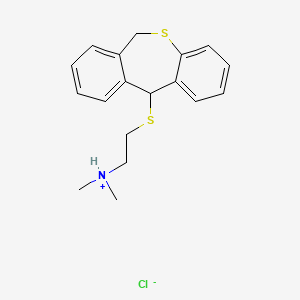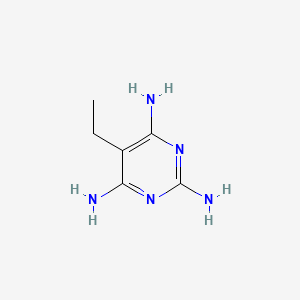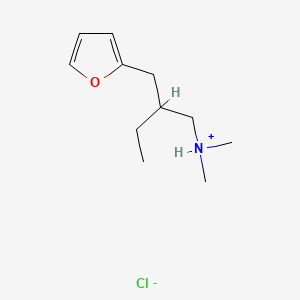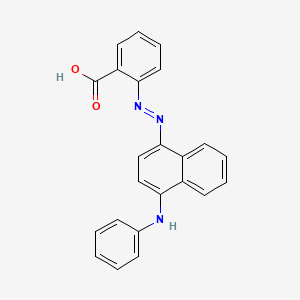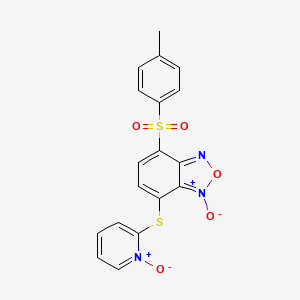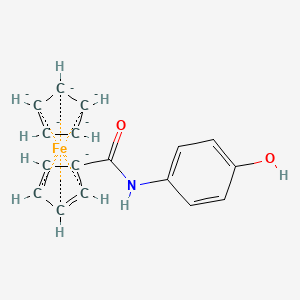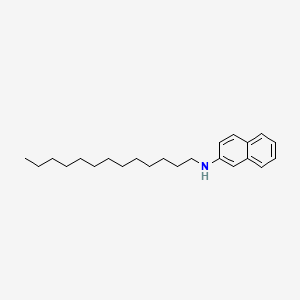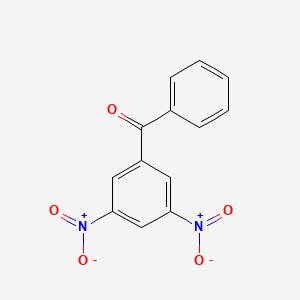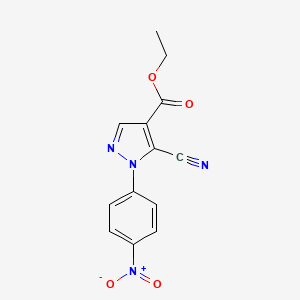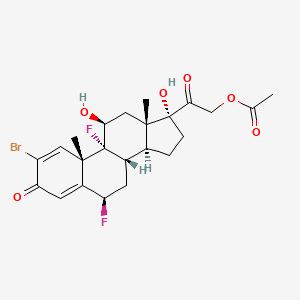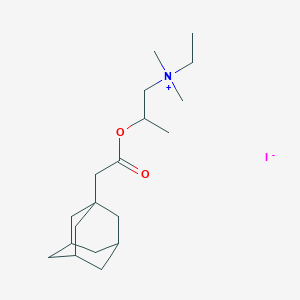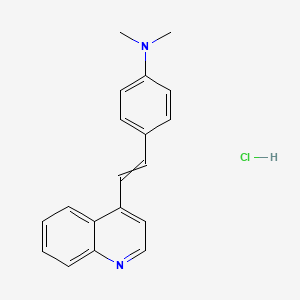
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride is a nitrogen-based heterocyclic aromatic compound. It is known for its significant applications in medicinal and industrial chemistry. The compound exhibits a unique structure that combines a quinoline ring with a dimethylaminostyryl group, making it a versatile molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride typically involves the reaction of quinoline derivatives with p-(dimethylamino)styryl compounds. One common method includes the use of transition-metal catalyzed reactions, which have gained prominence due to their efficiency and versatility . For instance, copper-catalyzed reactions are often employed to facilitate the formation of the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that utilize eco-friendly and reusable catalysts. Methods such as microwave-assisted synthesis and solvent-free reaction conditions are also explored to enhance the yield and reduce environmental impact .
化学反应分析
Types of Reactions
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .
科学研究应用
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in the replication of pathogens, thereby exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
Quinolines: These compounds share the quinoline scaffold and exhibit similar chemical reactivity and biological activities.
Uniqueness
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride is unique due to the presence of the dimethylaminostyryl group, which enhances its electronic properties and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its versatility in various applications .
属性
CAS 编号 |
21970-53-6 |
|---|---|
分子式 |
C19H19ClN2 |
分子量 |
310.8 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(2-quinolin-4-ylethenyl)aniline;hydrochloride |
InChI |
InChI=1S/C19H18N2.ClH/c1-21(2)17-11-8-15(9-12-17)7-10-16-13-14-20-19-6-4-3-5-18(16)19;/h3-14H,1-2H3;1H |
InChI 键 |
RMENITNYNPMFHY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


